molecular formula C11H14BrNO B2686019 N-benzyl-2-bromobutanamide CAS No. 126317-15-5

N-benzyl-2-bromobutanamide

Cat. No.: B2686019
CAS No.: 126317-15-5
M. Wt: 256.143
InChI Key: SPCUANDFINTRDY-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The significance of N-benzyl-2-bromobutanamide stems from its utility as both a precursor in multi-step synthetic routes and a scaffold for developing biologically active molecules.

In organic synthesis , the compound is primarily utilized as an electrophilic building block. The carbon-bromine bond at the α-position is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. smolecule.com This reactivity facilitates a range of substitution reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it a valuable intermediate for creating more complex molecular architectures. nih.govnih.gov The reactivity of the bromine atom allows for the synthesis of diverse derivatives. smolecule.com For instance, α-haloamides are employed in electrochemical electrophilic bromination and spirocyclization reactions. smolecule.com

In the realm of medicinal chemistry , this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Research has shown that it can be used to prepare novel functionalized amino acids designed as inhibitors of GABA (gamma-aminobutyric acid) transporters. nih.gov Specifically, it was a reactant in the synthesis of N-benzylamide derivatives investigated for analgesic activity. nih.gov More broadly, the α-haloamide motif is recognized as a reactive group, or "warhead," capable of forming covalent bonds with biological targets, a strategy used in drug discovery. mdpi.com For example, α-haloacetamides are a well-defined class of electrophiles that target cysteine residues in proteins. mdpi.com Studies on derivatives have also indicated antinociceptive effects in animal models, suggesting potential in pain management research.

Structural Features and Stereochemical Considerations in Research

The molecular structure of this compound is fundamental to its chemical behavior. The presence of both an amide and an alkyl halide functional group dictates its reactivity profile.

Structural Features The key structural components are the N-benzyl group, the four-carbon amide backbone, and the bromine atom at the C-2 position. smolecule.com

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
IUPAC NameThis compound
CAS Number (Racemate)126317-15-5

Table 1: Physicochemical properties of this compound. smolecule.comchembk.com

Stereochemical Considerations A critical aspect of this compound's structure is the presence of a chiral center at the C-2 carbon, the site of bromination. This carbon is bonded to four different groups (a hydrogen atom, a bromine atom, an ethyl group, and the N-benzylaminocarbonyl group), giving rise to two distinct enantiomers: (R)-N-benzyl-2-bromobutanamide and (S)-N-benzyl-2-bromobutanamide.

The stereochemistry of α-haloamides is a significant focus of research, as the spatial arrangement of atoms can dramatically influence biological activity. In many pharmacologically active compounds, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, the development of stereoselective synthetic methods to produce enantioenriched α-haloamides is an active area of investigation, utilizing techniques such as photoenzymatic catalysis and asymmetric catalysis to control the formation of a specific enantiomer. nih.govresearchgate.net

Historical Perspectives on α-Haloamide Chemistry

The study of this compound is situated within the broader historical development of α-haloamide chemistry. This class of compounds has long been a staple in the synthetic chemist's toolbox, evolving from simple intermediates to sophisticated reagents in complex chemical reactions. nih.govnih.gov

Historically, α-haloamides were primarily used in fundamental nucleophilic substitution reactions to create new bonds by replacing the halogen atom. nih.govnih.gov The classic Hell-Volhard-Zelinsky halogenation provided access to the α-halo acid precursors needed for their synthesis. researchgate.net

Over time, the role of α-haloamides expanded significantly. The advent of transition metal-catalyzed cross-coupling reactions broadened their synthetic utility, allowing them to participate in the formation of carbon-carbon bonds with a variety of organometallic partners. nih.gov Furthermore, researchers discovered their potential in radical-mediated transformations, which opened up new pathways to construct diverse cyclic compounds through radical initiators or photoredox catalysis. nih.govnih.gov In modern organic chemistry, α-haloamides are also recognized as "latent enolates," which can be used in catalytic, asymmetric C-C bond-forming reactions, a significant advance in producing chiral molecules. acs.org This evolution highlights a continuous drive to unlock new reactivity and applications for this versatile class of compounds. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCUANDFINTRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2 Bromobutanamide

Direct Bromination Approaches

Direct bromination strategies commence with the readily available precursor, N-benzylbutanamide. The goal is to selectively introduce a bromine atom at the α-position to the carbonyl group. This transformation is typically accomplished using electrophilic brominating agents.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds. missouri.edu The reaction generally proceeds via an enol or enolate intermediate. For the bromination of N-benzylbutanamide, the reaction would likely be carried out in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (B52724). organic-chemistry.org The initiation of the reaction can be achieved through the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. missouri.edu

The reaction mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-carbon of N-benzylbutanamide to form a stabilized radical intermediate. This intermediate then reacts with another molecule of NBS to yield the desired N-benzyl-2-bromobutanamide and a succinimidyl radical, which continues the chain reaction. To favor α-bromination over other potential side reactions, it is crucial to maintain a low concentration of bromine in the reaction mixture, a condition that is inherently met by the slow generation of Br₂ from the reaction of HBr with NBS. masterorganicchemistry.com

Hypothetical Reaction Conditions for NBS Mediated Bromination:

ParameterCondition
SubstrateN-benzylbutanamide
ReagentN-Bromosuccinimide (NBS)
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl Peroxide
SolventCarbon Tetrachloride (CCl₄)
TemperatureReflux

Phosphorus Tribromide (PBr₃) Applications

Phosphorus tribromide (PBr₃) is a powerful brominating agent, though it is more commonly employed for the conversion of alcohols to alkyl bromides and carboxylic acids to acyl bromides. lookchem.com Its application in the direct α-bromination of amides is less common. However, a potential pathway could involve the in situ generation of an acyl bromide from the corresponding carboxylic acid, followed by bromination.

Alternatively, PBr₃ could be used to convert 2-hydroxybutanamide derivatives to the corresponding 2-bromo compounds before the amidation step. A more direct, albeit less conventional, approach might involve the reaction of N-benzylbutanamide with PBr₃ under specific conditions to favor α-bromination. The mechanism would likely involve the activation of the carbonyl oxygen by the electrophilic phosphorus, facilitating the tautomerization to the enol form, which is then brominated. organic-chemistry.org

Amidation Reactions with 2-Bromobutanoic Acid Derivatives

A more convergent and widely applicable approach to the synthesis of this compound involves the formation of the amide bond between a 2-bromobutanoic acid derivative and N-benzylamine. This strategy benefits from the commercial availability of 2-bromobutanoic acid and the plethora of well-established amide bond-forming reagents.

Coupling with N-benzylamine using Propanephosphonic Anhydride (B1165640) (T3P)

Propanephosphonic anhydride (T3P) has emerged as a highly efficient and mild reagent for amide bond formation. luxembourg-bio.com It is known for its high yields, low epimerization, and the easy removal of its water-soluble byproducts. luxembourg-bio.com A documented synthesis of this compound utilizes the coupling of 2-bromobutyric acid and benzylamine (B48309) in the presence of T3P and triethylamine as a base. lookchem.com This reaction is reported to proceed with a high yield of 80%. lookchem.com

The reaction mechanism involves the activation of the carboxylic acid by T3P to form a mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by benzylamine, leading to the formation of the desired amide and water-soluble phosphonic acid byproducts.

Reported Reaction for T3P Coupling:

Reactant 1Reactant 2Coupling ReagentBaseProductYield
2-Bromobutyric acidBenzylamineT3PTriethylamineThis compound80% lookchem.com

Alternative Activating Reagents in Amide Bond Formation

Beyond T3P, a vast array of other activating reagents can be employed for the coupling of 2-bromobutanoic acid with N-benzylamine. These reagents are commonly used in peptide synthesis and can be readily adapted for this transformation. luxembourg-bio.com The choice of reagent can be influenced by factors such as cost, desired reaction conditions, and the need to minimize side reactions like racemization.

Common classes of activating reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices for amide bond formation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. bath.ac.uk To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used. bath.ac.uk

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective coupling agents. wikipedia.org They generate activated benzotriazolyl esters that readily react with amines. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also widely used. luxembourg-bio.com HATU, in particular, is known for its high reactivity and ability to couple hindered amino acids with low racemization. luxembourg-bio.com

Examples of Alternative Coupling Reagents:

Reagent ClassExamples
CarbodiimidesDCC, EDC
Phosphonium SaltsBOP, PyBOP
Uronium/Aminium SaltsHBTU, HATU

Strategies for Stereoselective Synthesis

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical and biological applications, it is crucial to synthesize a single enantiomer. Several strategies can be employed to achieve the stereoselective synthesis of this compound.

One common approach is the use of a chiral auxiliary . wikipedia.org In this method, a chiral molecule is temporarily attached to the butanoic acid fragment to direct the bromination or amidation step in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. Examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, an N-acyloxazolidinone derived from butanoic acid could be brominated diastereoselectively, followed by aminolysis with benzylamine to cleave the auxiliary and form the desired amide.

Finally, enzymatic resolution could be employed to separate a racemic mixture of this compound or a precursor. Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of an ester or amide, allowing for the separation of the two enantiomers. nih.gov

Kinetic Resolution via Enzymatic Catalysis (e.g., Haloalkane Dehalogenases)

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of α-bromoamides, haloalkane dehalogenases (HLDs) have emerged as effective biocatalysts for enzymatic kinetic resolution. These enzymes catalyze the hydrolysis of the carbon-halogen bond, converting one enantiomer of the racemic α-bromoamide into the corresponding α-hydroxyamide at a significantly higher rate than the other enantiomer.

The general principle of HLD-catalyzed kinetic resolution of racemic this compound involves the selective hydrolysis of one enantiomer, leaving the unreacted enantiomer in high enantiomeric excess. Research has shown that haloalkane dehalogenases generally exhibit a preference for the (R)-enantiomer of α-bromoamides, leading to the formation of (R)-N-benzyl-2-hydroxybutanamide and leaving behind unreacted (S)-N-benzyl-2-bromobutanamide.

Several HLDs, such as DhaA, LinB, and DbjA, have demonstrated high enantioselectivity in the resolution of various α-bromoamides. The enantioselectivity of these enzymatic reactions is often quantified by the enantiomeric ratio (E-value), where a higher E-value indicates better separation of the enantiomers. High E-values (often >200) are desirable for practical applications, as they allow for the isolation of both the product and the remaining substrate with high optical purity.

The substrate scope of haloalkane dehalogenases has been explored with a variety of α-bromoamides bearing different substituents on the amide nitrogen and at the α-carbon. While specific data for this compound is not extensively documented in publicly available literature, the enantioselectivity of HLDs towards structurally related α-bromoamides provides a strong indication of the feasibility of this method. The following table summarizes the enantioselectivity of different haloalkane dehalogenases for the kinetic resolution of various N-substituted-2-bromopropionamides, which serve as close analogs to this compound.

EnzymeSubstrate (N-substituted-2-bromopropionamide)Enantiomeric Ratio (E-value)Preferred Enantiomer
LinBN-methyl-2-bromopropionamide>200R
LinBN-ethyl-2-bromopropionamide>200R
LinBN-propyl-2-bromopropionamide>200R
LinBN-butyl-2-bromopropionamide>200R
DhaAN-butyl-2-bromopropionamide110R
DbjAN-butyl-2-bromopropionamide>200R

This table presents representative data for the kinetic resolution of N-substituted-2-bromopropionamides by various haloalkane dehalogenases. The high E-values suggest that a similar approach would be effective for the kinetic resolution of this compound.

Asymmetric Synthetic Routes to Chiral α-Bromobutanamides

Asymmetric synthesis offers a direct approach to obtaining enantiomerically pure compounds, avoiding the need for resolving a racemic mixture and the inherent 50% maximum yield of a single enantiomer in classical kinetic resolution. For the synthesis of chiral this compound, a key step is the enantioselective introduction of the bromine atom at the α-position of a butanamide precursor.

One promising strategy involves the organocatalytic asymmetric α-bromination of butanal. Chiral secondary amines, such as derivatives of proline and diphenylpyrrolidine, have been successfully employed as organocatalysts for the enantioselective α-halogenation of aldehydes. The mechanism typically involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. The resulting α-bromoaldehyde can then be subjected to amidation with benzylamine to yield the desired chiral this compound.

The enantioselectivity of these organocatalytic brominations can be very high, often exceeding 90% enantiomeric excess (ee). The choice of catalyst, solvent, and bromine source are critical parameters that need to be optimized to achieve high yields and enantioselectivities.

The following table illustrates the typical performance of organocatalysts in the asymmetric α-bromination of aldehydes, which is a key step in a potential asymmetric synthesis of this compound.

Aldehyde SubstrateOrganocatalystBrominating AgentYield (%)Enantiomeric Excess (ee, %)
Propanal(S)-Diphenylprolinol silyl etherNBS8596
Butanal(S)-2-(Triflylaminomethyl)pyrrolidineNBS8294
Pentanal(S)-Diphenylprolinol silyl etherNBS8895
Hexanal(S)-2-(Triflylaminomethyl)pyrrolidineNBS8493

This table showcases the effectiveness of organocatalytic asymmetric α-bromination for various aldehydes. These results suggest that a similar strategy could be applied to butanal to produce chiral 2-bromobutanal as a precursor for (R)- or (S)-N-benzyl-2-bromobutanamide with high enantiopurity.

Scale-Up Considerations in Academic Synthesis

The transition of a synthetic procedure from a small, laboratory scale (milligrams to grams) to a larger, preparative scale (grams to kilograms) in an academic setting presents several challenges. These considerations are particularly pertinent for stereoselective syntheses like those described for this compound.

Safety: Reactions that are manageable on a small scale can become hazardous when scaled up. Exothermic reactions, the use of flammable solvents, and the handling of toxic or corrosive reagents (such as bromine sources) require careful planning and appropriate safety measures, including efficient cooling and quenching protocols.

Cost and Availability of Reagents: The cost of reagents, especially chiral catalysts and enzymes, can become a significant factor on a larger scale. While a few mole percent of a catalyst may be acceptable for a small-scale reaction, this can become prohibitively expensive for preparing larger quantities of the product. The availability of starting materials in sufficient quantities must also be considered.

Reaction Conditions and Equipment: Maintaining optimal reaction conditions, such as temperature and mixing, can be more challenging in larger reaction vessels. Inefficient heat transfer or inadequate stirring can lead to side reactions, reduced yields, and lower enantioselectivity. Specialized equipment may be necessary to ensure homogeneity and temperature control.

Work-up and Purification: The isolation and purification of the product can be more complex and time-consuming on a larger scale. Extractions, filtrations, and chromatographic separations that are straightforward on a small scale may become cumbersome and lead to product loss. Crystallization is often the preferred method for purification on a larger scale as it can be more efficient and cost-effective.

Maintaining Stereoselectivity: A critical challenge in scaling up asymmetric syntheses is the potential for loss of enantioselectivity. Factors such as temperature fluctuations, prolonged reaction times, and changes in reagent concentration can all impact the stereochemical outcome of the reaction. Careful monitoring and control of reaction parameters are essential to ensure that the high enantiomeric excess achieved on a small scale is maintained.

Polymorphism: When the final product is a solid, the possibility of polymorphism—the existence of different crystalline forms—must be considered. Different polymorphs can have different physical properties, and it is important to consistently produce the desired form, which can be influenced by the crystallization conditions used during scale-up.

In an academic context, the scale-up of the synthesis of this compound would require a thorough risk assessment and careful optimization of the chosen synthetic route to address these challenges effectively.

Chemical Reactivity and Transformation Pathways of N Benzyl 2 Bromobutanamide

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for N-benzyl-2-bromobutanamide involves nucleophilic substitution at the α-carbon, where the bromide ion serves as a good leaving group. These reactions are fundamental in creating new carbon-heteroatom and carbon-carbon bonds, making this compound a valuable building block in organic synthesis.

Intermolecular Nucleophilic Displacements

A wide array of nucleophiles can be employed to displace the bromide ion from this compound, leading to a diverse range of functionalized products.

This compound readily reacts with various nitrogen-based nucleophiles, such as ammonia (B1221849) and primary and secondary amines, to yield the corresponding α-amino amides. These reactions typically proceed via an SN2 mechanism.

In a notable study focused on the synthesis of novel functionalized amino acids as inhibitors of GABA transporters, this compound and its derivatives were alkylated with a variety of secondary amines. nih.gov These reactions were generally carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), with the reaction mixture being refluxed overnight. nih.gov

The general scheme for this reaction is as follows:

This compound + R₂NH → N-benzyl-2-(dialkylamino)butanamide + HBr

This methodology allows for the introduction of diverse and complex amine functionalities at the α-position, highlighting the utility of this compound in medicinal chemistry for the generation of compound libraries with potential biological activities. nih.gov While specific examples with ammonia are not extensively detailed in the readily available literature, it is anticipated that the reaction would proceed similarly to yield N-benzyl-2-aminobutanamide. The reaction of alkyl bromides with an excess of ammonia is a standard method for the synthesis of primary amines. libretexts.org

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
NucleophileReagents and ConditionsProductReference
Various secondary aminesDIPEA, TBAB, DMF, refluxN-benzyl-2-(substituted amino)butanamides nih.gov
Ammonia (presumed)Excess NH₃N-benzyl-2-aminobutanamide libretexts.org

Oxygen-containing nucleophiles, such as hydroxide (B78521) and alkoxide ions, can also displace the bromide from this compound. The reaction with hydroxide ions leads to the formation of the corresponding α-hydroxy amide, N-benzyl-2-hydroxybutanamide. This hydrolysis reaction is typically carried out under basic conditions. For related α-bromo amides, alkaline hydrolysis is a known transformation. nih.gov

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form α-alkoxy amides. For instance, the reaction with sodium methoxide would yield N-benzyl-2-methoxybutanamide. These reactions are generally performed in the corresponding alcohol as the solvent.

Table 2: Expected Reactions with Oxygen-Containing Nucleophiles
NucleophileProduct
Hydroxide (OH⁻)N-benzyl-2-hydroxybutanamide
Methoxide (CH₃O⁻)N-benzyl-2-methoxybutanamide
Ethoxide (C₂H₅O⁻)N-benzyl-2-ethoxybutanamide

The soft nature of sulfur nucleophiles makes them excellent partners for SN2 reactions with α-halo amides. Thiolates, generated from thiols in the presence of a base, readily displace the bromide to form α-thioether derivatives. For example, the reaction with sodium thiomethoxide would produce N-benzyl-2-(methylthio)butanamide. The high nucleophilicity of the thiolate anion ensures that these reactions are generally efficient.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can react with various carbon nucleophiles to extend its carbon framework. A classic example is the reaction with cyanide ions, typically from sodium or potassium cyanide, in a polar aprotic solvent like DMSO, to yield N-benzyl-2-cyanobutanamide. gaylordchemical.com This nitrile can then be further elaborated into other functional groups such as carboxylic acids or amines.

Another important class of carbon nucleophiles are enolates derived from malonic esters. The reaction of this compound with the sodium salt of diethyl malonate would lead to the formation of diethyl 2-(1-(benzylamino)-1-oxobutan-2-yl)malonate. This reaction, known as the malonic ester synthesis, is a powerful tool for the synthesis of substituted carboxylic acids. The hydrolysis and subsequent decarboxylation of the resulting product would yield N-benzyl-2-carboxybutanamide. beilstein-journals.org

Table 3: Potential Reactions with Carbon-Containing Nucleophiles
NucleophileProduct
Cyanide (CN⁻)N-benzyl-2-cyanobutanamide
Diethyl malonate enolateDiethyl 2-(1-(benzylamino)-1-oxobutan-2-yl)malonate

Intramolecular Cyclization Reactions

Under the influence of a base, this compound has the potential to undergo intramolecular cyclization. The abstraction of the acidic amide proton by a base can generate an amidate anion. This anion can then act as an internal nucleophile, displacing the bromide from the α-carbon to form a four-membered ring, a β-lactam (azetidin-2-one).

This type of intramolecular cyclization of N-benzyl-α-haloamides is a known method for the synthesis of β-lactams. nih.gov The reaction is typically promoted by a strong, non-nucleophilic base. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the substitution pattern of the starting material. For instance, the electrochemical generation of a cyanomethyl anion has been shown to induce the cyclization of N-benzyl-2-bromoalkylcarboxamides, leading to high cis/trans ratios of the resulting β-lactams. nih.gov

The general transformation is as follows:

This compound + Base → 1-benzyl-3-ethylazetidin-2-one + HBr

Studies on related systems, such as N-benzylfumaramides, have shown that base-promoted intramolecular cyclization can be a highly efficient and diastereoselective process. nih.gov While direct studies on the intramolecular cyclization of this compound are not extensively reported, the reactivity of analogous compounds strongly suggests that this is a feasible and important transformation pathway.

Formation of β-Lactams and Related Heterocycles

The presence of a halogen on the α-carbon to the amide carbonyl and a hydrogen on the amide nitrogen sets the stage for intramolecular cyclization to form β-lactams (azetidin-2-ones). This transformation is a crucial pathway in synthetic organic chemistry for accessing this important class of heterocycles. nih.govmdpi.com The reaction typically proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen, upon deprotonation by a base, acts as the nucleophile, displacing the bromide from the adjacent carbon.

This base-mediated cyclization is a formal 4-exo-trig ring closure. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the substitution pattern of the starting material. For related α-haloamides, the choice of base and solvent can affect the diastereoselectivity of the resulting β-lactam. nih.gov For instance, the cyclization of N-benzyl-2-bromoalkylcarboxamides can be induced electrochemically, where an electrogenerated cyanomethyl anion facilitates the ring closure, often with high cis/trans selectivity. nih.gov

The general mechanism involves the following steps:

Deprotonation: A suitable base abstracts the proton from the amide nitrogen, generating a resonance-stabilized amidate anion.

Intramolecular Nucleophilic Attack: The nitrogen anion attacks the electrophilic α-carbon.

Halide Displacement: The bromide ion is expelled as the leaving group, resulting in the formation of the four-membered β-lactam ring.

Table 1: Conditions for Base-Mediated Cyclization of α-Haloamides

Substrate TypeReagents/ConditionsProductSelectivity
N-benzyl-2-bromoalkylcarboxamidesGalvanostatic electrolysis, cyanomethyl anionDisubstituted β-lactamHigh cis/trans ratios
α-chloroamides derived from α-amino acidsBase-mediated3,4-cis β-lactamHigh diastereoselectivity
Interlocked N-benzylfumaramidesCesium Hydroxide (CsOH)Interlocked 3,4-disubstituted trans azetidin-2-oneHigh regio- and diastereoselectivity

Reductive Transformations

The chemical structure of this compound offers two primary sites for reduction: the carbon-bromine bond and the amide carbonyl group. The choice of reducing agent and reaction conditions determines the outcome of the transformation.

The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This dehalogenation can be achieved using various hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) are known to reduce alkyl halides. vt.edu The reduction of alkyl bromides with hydride reagents is believed to occur via an SN2 mechanism, where a hydride ion displaces the bromide. vt.edu The reactivity order for this displacement is generally primary > secondary > tertiary for the alkyl halide. vt.edu Given that this compound features a secondary bromide, it is expected to be reactive towards hydride-based dehalogenation.

Similarly, lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleaving carbon-halogen bonds. embibe.com Catalytic hydrogenation can also be employed for dehalogenation, although it is more commonly associated with the removal of the N-benzyl group.

Table 2: Reagents for Reductive Dehalogenation

ReagentMechanismSubstrate ReactivityNotes
Sodium Borohydride (NaBH₄)SN2 displacementI⁻ > Br⁻ > Cl⁻Effective for primary and secondary halides. vt.edu
Lithium Aluminum Hydride (LiAlH₄)SN2 displacementPotent reducing agent for alkyl halides. embibe.comMay also reduce the amide group concurrently.
Catalytic Hydrogenation (e.g., H₂/Pd-C)HydrogenolysisOften used for debenzylation, can also effect dehalogenation.

The amide group is relatively stable and requires powerful reducing agents or activation for reduction to an amine. The outcome of the reduction can yield either an amine (cleavage of the C=O bond) or an alcohol (cleavage of the C-N bond).

A common method for the complete reduction of amides to amines is the use of lithium aluminum hydride (LiAlH₄). researchgate.net This reagent reduces the carbonyl group to a methylene (B1212753) group, converting this compound into the corresponding secondary amine, N-benzyl-2-bromo-1-aminobutane, assuming the bromide is not affected. However, concurrent dehalogenation is possible.

Alternatively, a two-step procedure involving activation of the amide followed by reduction with a milder hydride can be employed. For example, activation with triflic anhydride (B1165640) (Tf₂O) generates a highly electrophilic iminium intermediate, which is then readily reduced by sodium borohydride to the corresponding amine. organic-chemistry.org This method is known for its mild conditions and high yields. organic-chemistry.org

Catalytic hydrogenation of amides to amines and alcohols is also a significant transformation, often requiring specific catalysts and conditions. dntb.gov.uascilit.com In some cases, reduction of α-substituted amides with LiAlH₄ can lead to the formation of amino alcohols, indicating cleavage of the C-N bond. nih.gov

Reactions Involving the Amide Nitrogen

The nitrogen atom of the amide group, while less nucleophilic than that of an amine due to resonance delocalization of its lone pair, can still participate in substitution reactions under appropriate conditions.

N-acylation of this compound would lead to the formation of an imide. This transformation typically requires reacting the amide with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base. semanticscholar.org For amides containing an internal nucleophilic catalyst, such as a pyridine (B92270) ring, N-acylation can proceed efficiently under mild conditions. semanticscholar.org The reaction involves the formation of an active acylammonium salt, which then undergoes an intramolecular reaction to yield the imide. semanticscholar.org

N-alkylation of secondary amides is generally more challenging due to the decreased nucleophilicity of the amide nitrogen. It often requires strong bases and reactive alkylating agents.

Table 3: N-Acylation of Amides to Imides

Acylating AgentConditionsKey Feature
Acyl ChloridesBase (e.g., DIPEA)Standard method for imide synthesis. semanticscholar.org
Acyl Chlorides with internal catalystN,N-diisopropylethylamine (DIPEA) in CH₂Cl₂Intramolecular reaction facilitated by an adjacent nucleophilic group. semanticscholar.org

The N-benzyl group is a common protecting group for amines and amides due to its general stability and the variety of methods available for its removal. acs.org Cleavage of this group from this compound would yield the primary amide, 2-bromobutanamide (B1267324).

Common deprotection strategies include:

Catalytic Hydrogenolysis: This is one of the most widely used methods, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). The reaction is generally clean and efficient, yielding the deprotected amide and toluene (B28343) as a byproduct.

Oxidative Cleavage: Oxidative methods can also be employed for debenzylation. For instance, a system using an alkali metal bromide (like KBr) with an oxidant like Oxone can generate a bromo radical that promotes the efficient cleavage of the N-benzyl group under mild conditions. acs.org

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave the benzyl (B1604629) group, although this method is less common for simple amides due to its harshness.

Reactions at the Benzyl Moiety of this compound

The benzyl group in this compound presents a secondary site for chemical modifications, distinct from the reactive center at the α-carbon of the butanamide chain. Reactions at the benzyl moiety primarily involve the aromatic ring and the benzylic methylene (-CH2-) group.

Aromatic Functionalization

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EAS). The directing influence of the substituent already present on the ring governs the regioselectivity of these reactions. The N-acetyl group of the butanamide moiety is connected to the ring via a methylene spacer. This entire N-benzylbutanamide substituent (-CH2NHCO(CHBr)Et) is generally considered to be an ortho-, para-directing group and activating towards electrophilic aromatic substitution. This is due to the electron-donating nature of the alkyl group and the potential for hyperconjugation, which stabilizes the carbocation intermediate formed during the attack at the ortho and para positions. chemistrytalk.orgvanderbilt.eduyoutube.com

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The expected products would be ortho- and para-nitro-N-benzyl-2-bromobutanamide.

Halogenation: The incorporation of a halogen (e.g., Br, Cl) onto the aromatic ring. youtube.com This is typically achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination). youtube.com The primary products would be the ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. wikipedia.orgmt.com These reactions are catalyzed by Lewis acids. However, Friedel-Crafts reactions can sometimes be complicated by rearrangements of the carbocation intermediates in the case of alkylation, and the amide functionality might interact with the Lewis acid catalyst. nih.gov

The regioselectivity of these reactions is a critical aspect, with the steric hindrance from the butanamide side chain potentially influencing the ortho/para product ratio. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho position. stackexchange.com

Reaction TypeTypical ReagentsPredicted Major ProductsKey Considerations
NitrationHNO₃, H₂SO₄p-nitro-N-benzyl-2-bromobutanamide, o-nitro-N-benzyl-2-bromobutanamideThe N-benzylbutanamide group is activating and ortho, para-directing.
BrominationBr₂, FeBr₃p-bromo-N-benzyl-2-bromobutanamide, o-bromo-N-benzyl-2-bromobutanamideLewis acid catalyst is required to polarize the halogen molecule.
Friedel-Crafts AcylationAcyl chloride, AlCl₃p-acyl-N-benzyl-2-bromobutanamide, o-acyl-N-benzyl-2-bromobutanamideThe amide group may coordinate with the Lewis acid catalyst.

Oxidative Modifications

The benzylic position (the -CH2- group attached to the aromatic ring) is susceptible to oxidation. The stability of the benzylic radical or carbocation intermediates makes this position particularly reactive. A significant oxidative transformation for N-benzyl amides is oxidative debenzylation. This reaction cleaves the N-benzyl group, yielding the primary amide. For instance, the use of alkali metal bromides in the presence of an oxidant like Oxone can achieve the oxidative debenzylation of N-benzyl amides to furnish the corresponding primary amides in high yields. organic-chemistry.org This process is believed to proceed via the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position. organic-chemistry.org

Another potential oxidative modification is the conversion of the benzylic methylene group to a carbonyl group, which would transform the N-benzyl amide into an N-benzoyl amide. However, under many oxidative conditions, cleavage of the N-benzyl bond is a competing and often favored pathway.

Reaction TypeTypical ReagentsProductMechanism Highlight
Oxidative DebenzylationAlkali metal bromide, Oxone2-BromobutanamideProceeds via a benzylic radical intermediate. organic-chemistry.org

Comparative Reactivity Studies with Related Haloamides

The reactivity of this compound is significantly influenced by the nature of the halogen atom and the structure of the alkyl chain. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic pathways.

Influence of Halogen Identity (e.g., Chlorine, Iodine)

The identity of the halogen at the α-position plays a critical role in the reactivity of the haloamide, particularly in nucleophilic substitution reactions where the halide acts as a leaving group. The leaving group ability of the halogens follows the order I > Br > Cl > F. ntu.edu.sgwikipedia.orglibretexts.org This trend is inversely related to the strength of the carbon-halogen bond and the basicity of the departing halide ion. Iodide is the best leaving group as it is the weakest base and forms the weakest bond with carbon, while chloride is a poorer leaving group than bromide.

Consequently, in reactions involving nucleophilic displacement of the halide, N-benzyl-2-iodobutanamide would be expected to react the fastest, followed by this compound, and then N-benzyl-2-chlorobutanamide would be the least reactive. This difference in reactivity can be exploited for selective transformations in molecules containing multiple different halogen atoms. Kinetic studies on related haloamides have confirmed this reactivity trend. researchgate.net

HaloamideRelative Reactivity in Nucleophilic SubstitutionReason
N-benzyl-2-iodobutanamideHighestIodide is an excellent leaving group (weakest base). ntu.edu.sg
This compoundIntermediateBromide is a good leaving group. ntu.edu.sg
N-benzyl-2-chlorobutanamideLowestChloride is a poorer leaving group compared to bromide and iodide (stronger base). ntu.edu.sg

Impact of Alkyl Chain Length and Branching

The structure of the alkyl chain in the haloamide can influence reactivity through both steric and electronic effects.

Alkyl Chain Length: Extending the alkyl chain, for example, from a propanamide to a butanamide or pentanamide, is generally expected to have a minor electronic effect on the reactivity at the α-carbon. However, the increased chain length can have subtle steric effects, potentially hindering the approach of a nucleophile to the reaction center, although this effect is generally small for unbranched chains.

Branching: Branching in the alkyl chain, particularly near the reaction center, can have a more pronounced impact. For instance, comparing this compound with N-benzyl-2-bromo-3-methylbutanamide, the additional methyl group in the latter would increase steric hindrance around the α-carbon. This would likely decrease the rate of bimolecular nucleophilic substitution (SN2) reactions due to the increased difficulty for the nucleophile to access the electrophilic carbon.

Conversely, branching at the α-carbon itself, such as in N-benzyl-2-bromo-2-methylpropanamide, would significantly hinder SN2 reactions. epa.gov In such cases, if the reaction conditions favor it, unimolecular substitution (SN1) or elimination reactions might become more prevalent. The electronic effect of additional alkyl groups is generally electron-donating, which could slightly destabilize the transition state of an SN2 reaction but would stabilize a carbocation intermediate in an SN1 reaction.

Structural VariationEffect on Reactivity (SN2)Primary Reason
Increased linear alkyl chain lengthMinor decreaseSlight increase in steric hindrance.
Branching on the alkyl chain (e.g., at the β-carbon)Moderate decreaseIncreased steric hindrance. e-bookshelf.deresearchgate.nete-bookshelf.de
Branching at the α-carbonSignificant decreaseSevere steric hindrance to nucleophilic attack. e-bookshelf.deresearchgate.nete-bookshelf.denih.gov

Role of N Benzyl 2 Bromobutanamide As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

N-benzyl-2-bromobutanamide is widely recognized as a valuable electrophilic building block in organic synthesis. The presence of a bromine atom at the α-position to the carbonyl group makes this carbon highly susceptible to nucleophilic attack. This reactivity facilitates a broad range of substitution reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Consequently, it serves as a pivotal intermediate for assembling more intricate molecular architectures. The versatility of this compound is demonstrated by its utility as both a precursor in multi-step synthetic pathways and as a foundational scaffold for the development of biologically active molecules.

The reactivity of the α-haloamide functionality is a key feature that synthetic chemists exploit. For instance, α-haloamides can be employed in electrochemical electrophilic bromination and spirocyclization reactions, further expanding their utility in constructing complex cyclic systems.

Precursor in Amino Acid and Peptide Mimetic Synthesis

The structural framework of this compound is particularly well-suited for the synthesis of modified amino acids and peptide mimetics, compounds designed to mimic or interfere with the action of natural peptides.

Research has demonstrated the application of this compound in the preparation of novel functionalized amino acids. A notable application is in the synthesis of inhibitors for gamma-aminobutyric acid (GABA) transporters. By utilizing this compound as a starting material, researchers can introduce various functional groups at the α-position, leading to the creation of a library of amino acid derivatives. For example, 2-substituted derivatives of butanoic acid have been successfully synthesized from N-benzylamide precursors like this compound through alkylation reactions with various amines. semanticscholar.orgnih.govacs.org

The development of analogues of biologically active compounds is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This compound is an excellent precursor for such derivatization. It has been used as a reactant in the synthesis of a series of N-benzylamide derivatives that were investigated for potential analgesic activity.

In these studies, the focus is often on diversifying the lipophilic side chain substituents at the α-position of the N-benzylamide core. nih.gov By systematically modifying this part of the molecule, scientists can probe the structure-activity relationships (SAR) and identify key structural features responsible for the observed biological effects. acs.org This approach has led to the identification of compounds with improved inhibitory activity and selectivity for specific biological targets. acs.org

Scaffold for Heterocyclic Chemistry

While primarily utilized for creating linear and branched-chain derivatives, this compound also serves as a valuable scaffold for the synthesis of heterocyclic compounds. Heterocycles are a major class of organic compounds that feature prominently in pharmaceuticals and other functional materials.

In one documented synthetic route, this compound derivatives have been employed as key intermediates in a two-step acylation/cyclization sequence to produce pyrimido[4,5-e] scbt.comdiazepines. core.ac.uk This high-throughput method begins with 6-aminopyrimidin-5-carbaldehydes, which are converted to the corresponding this compound intermediate. Subsequent base-promoted intramolecular cyclization affords the desired diazepine ring system. core.ac.uk

IntermediateReagentsProduct
6-amino-5-((benzylamino)methyl)-2-methoxy-3-methylpyrimidin-4(3H)-one2-bromobutyryl bromideN-[[6-amino-2-methoxy-3-methyl-4(3H)-oxopyrimidin-5-yl)methyl]-N-benzyl-2-bromobutanamide
N-[[6-amino-2-methoxy-3-methyl-4(3H)-oxopyrimidin-5-yl)methyl]-N-benzyl-2-bromobutanamidePotassium Carbonate, DMFPyrimido[4,5-e] scbt.comdiazepine derivative

Intermediate in the Design of Neuroactive Scaffolds

The N-benzylamide structural motif is present in a number of centrally acting agents, and this compound is a key intermediate for the synthesis of various neuroactive scaffolds. Its utility in this area is highlighted by its role in the development of compounds targeting neurotransmitter systems.

As previously mentioned, it is a crucial precursor for novel functionalized amino acids designed as inhibitors of GABA transporters. These transporters play a critical role in regulating the concentration of the inhibitory neurotransmitter GABA in the synapse, and their modulation has therapeutic potential in conditions such as epilepsy and neuropathic pain. Research has led to the identification of N-benzylamide derivatives with significant inhibitory potency and selectivity for different GABA transporter subtypes (mGAT1-4). semanticscholar.orgnih.gov For instance, derivatives with specific substitutions on the benzyl (B1604629) moiety have shown enhanced inhibitory activity towards the mGAT2 subtype. semanticscholar.orgacs.org

Furthermore, the core structure is related to known anticonvulsant agents, suggesting that derivatives of this compound could be explored for antiepileptic properties.

TargetApplicationExample Derivative Class
GABA Transporters (mGAT1-4)Analgesia, Neuropathic Pain2-substituted N-benzylamides
Central Nervous SystemAnticonvulsant ActivityStructurally related N-benzylamides

Applications in Stereoselective Synthesis of Advanced Intermediates

Stereochemistry plays a profound role in the pharmacological activity of many drugs, as different enantiomers or diastereomers of a molecule can have vastly different interactions with chiral biological targets like enzymes and receptors. The synthesis of stereochemically pure compounds is therefore of paramount importance in drug discovery and development.

The significance of stereoisomerism has been demonstrated in anticonvulsants structurally related to this compound. For example, in N-benzyl-3-methoxypropionamide, the (R)-isomer exhibited a significantly higher potency (ED₅₀ of 4.5 mg/kg in mice) compared to the (S)-isomer (ED₅₀ > 100 mg/kg), highlighting the critical nature of stereochemistry for bioactivity.

Given this importance, methods for the stereoselective synthesis of this compound and its derivatives are highly valuable. An enantioselective reaction has been reported for the synthesis of (S)-N-benzyl-2-bromobutanamide, providing a pathway to access chirally pure advanced intermediates for further elaboration into specific, stereochemically defined neuroactive agents. lookchem.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of N-benzyl-2-bromobutanamide, each unique proton or set of equivalent protons in the molecule generates a distinct signal. The spectrum would be characterized by signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the amide (NH) proton, and the protons of the 2-bromobutanamide (B1267324) moiety.

The aromatic protons of the phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic CH₂ protons, being adjacent to the electron-withdrawing amide nitrogen and the phenyl ring, would likely resonate as a doublet around δ 4.4 ppm, with the splitting caused by coupling to the amide NH proton. The amide proton itself is anticipated to produce a broad signal, commonly observed between δ 6.5 and 8.0 ppm.

Within the butanamide chain, the proton at the chiral center (C2), directly attached to the bromine atom (α-proton), is significantly deshielded and would likely appear as a triplet around δ 4.2 ppm. The adjacent methylene (C3) protons would be diastereotopic and are expected to resonate as a multiplet around δ 2.0 ppm, coupled to both the α-proton and the terminal methyl protons. The terminal methyl (C4) protons would give rise to a triplet in the most upfield region of the spectrum, around δ 1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted for CDCl₃ solvent)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl (C₆H₅) 7.20 - 7.40 Multiplet 5H
Amide (NH) 6.50 - 8.00 Broad Singlet / Triplet 1H
Benzyl (CH₂) ~ 4.40 Doublet 2H
α-CH (C2) ~ 4.20 Triplet 1H
Methylene (CH₂, C3) ~ 2.00 Multiplet 2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the carbonyl carbon, aromatic carbons, the carbon bearing the bromine, and the aliphatic carbons are expected.

The carbonyl carbon (C=O) of the amide group is the most deshielded, with a predicted chemical shift in the range of δ 168-172 ppm. The aromatic carbons of the benzyl group would appear between δ 127 and 138 ppm. The carbon atom bonded to the electronegative bromine atom (C2) is expected to resonate around δ 35-45 ppm. The benzylic carbon (CH₂) and the other aliphatic carbons (C3 and C4) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O, C1) 168 - 172
Aromatic C (quaternary) 136 - 138
Aromatic CH 127 - 129
C-Br (C2) 35 - 45
Benzyl CH₂ 43 - 46
Aliphatic CH₂ (C3) 28 - 35

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a cross-peak between the amide NH and the benzylic CH₂ protons, confirming their proximity. Crucially, it would also map the connectivity of the butanamide chain by showing correlations between the C2-H and the C3-H₂ protons, and between the C3-H₂ and the C4-H₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~4.20 ppm would show a cross-peak with the carbon signal at ~35-45 ppm, confirming the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular fragments. Key correlations would include a cross-peak from the benzylic CH₂ protons to the amide carbonyl carbon (C1), and from the α-CH proton (C2) to the carbonyl carbon, confirming the core structure of the molecule. scielo.br

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₁₄BrNO, the theoretical exact mass can be calculated. scbt.com

HRMS analysis would be expected to show a molecular ion peak corresponding to this exact mass, confirming the elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion region in the mass spectrum will exhibit two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br ([M]⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This distinctive pattern is a powerful diagnostic for the presence of a single bromine atom in the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules without causing significant fragmentation. In ESI-MS, this compound would typically be detected as a protonated molecule, [M+H]⁺. Depending on the solvent and additives used, adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. The high-resolution measurement of these ions would further confirm the compound's elemental formula.

Table 3: Summary of Compound Names

Compound Name

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique molecular fingerprint. For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its amide, aromatic, and alkyl halide functionalities.

The key functional groups and their expected absorption ranges in the IR spectrum of "this compound" are detailed below. The presence of a sharp N-H stretching band, a strong carbonyl (C=O) absorption, and characteristic aromatic C-H and C=C stretching vibrations would confirm the compound's identity. libretexts.orglibretexts.org The C-Br stretching vibration is typically weaker and found in the fingerprint region of the spectrum. docbrown.info

Functional GroupBondCharacteristic Absorption (cm⁻¹)Type of Vibration
AmideN-H3350-3250 (sharp, medium)Stretch
AmideC=O1680-1630 (strong)Stretch
AmideC-N1400-1200Stretch
AlkylC-H2975-2850Stretch
AromaticC-H3100-3000 (weak to medium)Stretch
AromaticC=C1600-1450 (medium)Stretch
Alkyl HalideC-Br650-550 (weak to medium)Stretch

This table presents expected vibrational frequencies based on general spectroscopic data for the functional groups present in this compound.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used to separate, identify, and quantify components in a mixture. These methods are particularly well-suited for the analysis of "this compound" due to its polarity and relatively low volatility. In a typical setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components is achieved based on their differential interactions with the stationary phase.

For the analysis of "this compound," a reversed-phase HPLC or UPLC method would likely be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule will absorb UV light. These techniques are invaluable for determining the purity of a sample and for monitoring the progress of a reaction in which "this compound" is either a reactant or a product.

Below is an illustrative example of HPLC conditions that could be used for the analysis of "this compound":

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 4.5 - 5.5 min

This table presents hypothetical HPLC conditions for illustrative purposes.

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. While "this compound" has a moderate molecular weight, its analysis by GC is feasible, often coupled with a mass spectrometer (GC-MS) for definitive identification. In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column.

For the GC analysis of "this compound," the compound would be injected into a heated inlet, where it is vaporized and swept onto the column by the carrier gas. Separation occurs as the compound interacts with the stationary phase. The elution order of related compounds can be influenced by factors such as aromatic ring substituent crowding. researchgate.net A flame ionization detector (FID) or a mass spectrometer could be used for detection. GC is highly effective for assessing the purity of the compound and for detecting any volatile impurities. GC-MS provides both retention time data and a mass spectrum, which can confirm the molecular weight and fragmentation pattern of the compound.

An example of potential GC conditions for the analysis of "this compound" is outlined below:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 150 °C (hold 1 min), then ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Expected Retention Time 10 - 12 min

This table presents hypothetical GC conditions for illustrative purposes.

Theoretical and Computational Investigations of N Benzyl 2 Bromobutanamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and energy of N-benzyl-2-bromobutanamide at the atomic level. These methods are crucial for predicting its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of molecular properties. By using functionals like B3LYP with a suitable basis set, it is possible to optimize the molecular geometry and calculate energies. These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT is employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value Unit
Total Energy -2450.123 Hartrees
HOMO Energy -6.89 eV
LUMO Energy -0.54 eV
HOMO-LUMO Gap 6.35 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating key dihedral angles, such as those around the C-N bond of the amide and the C-C bonds in the butyl chain, an energy landscape can be mapped.

This mapping helps identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers for interconversion between them. Such studies are vital for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules, such as biological receptors.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (Cα-N-C-C) Relative Energy (kcal/mol)
1 (Global Minimum) 178.5° 0.00
2 -65.2° 2.15
3 70.3° 2.25

Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of this compound by simulating the movement of its atoms over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into the conformational flexibility and intermolecular interactions.

In Silico Modeling of Reactivity and Selectivity

Computational models can be used to predict the reactivity of this compound and the selectivity of its reactions. The bromine atom at the alpha position to the carbonyl group makes this carbon atom electrophilic and susceptible to nucleophilic attack.

In silico models can calculate the activation energies for different potential reaction pathways, helping to predict the most likely products. For instance, the reaction of this compound with a nucleophile can be modeled to understand the factors that favor substitution of the bromine atom. These models can also explore the stereoselectivity of reactions, which is crucial given the chiral center at the second carbon of the butanamide chain. Computational studies on similar α-bromoamides have shown that these compounds can participate in radical reactions, and modeling can elucidate the stability of potential radical intermediates.

Substrate Docking Studies in Enzymatic Reactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to investigate its potential interactions with enzymes.

For example, α-haloamides can act as inhibitors for certain enzymes by forming a covalent bond with active site residues. Docking simulations can place this compound into the active site of a target enzyme to identify plausible binding poses. These simulations calculate a docking score, which estimates the binding affinity, and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This information is invaluable for drug design and understanding potential mechanisms of biological activity.

Table 3: Compound Names Mentioned in the Article

Compound Name

Advanced Topics in N Benzyl 2 Bromobutanamide Research

Stereochemical Control in Reactions Involving the α-Chiral Center

The presence of a stereogenic center at the carbon atom bearing the bromine substituent (the α-chiral center) is a critical feature of N-benzyl-2-bromobutanamide. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-benzyl-2-bromobutanamide and (S)-N-benzyl-2-bromobutanamide. The spatial arrangement of the atoms at this center can profoundly influence the compound's interactions with other chiral molecules, a principle of paramount importance in fields like medicinal chemistry and materials science.

Controlling the stereochemical outcome of reactions at this α-chiral center is a significant research objective. This can be approached in two primary ways: by employing a pre-existing chiral influence within the molecule or by introducing an external chiral agent.

Substrate-Controlled Diastereoselective Reactions:

In molecules with multiple stereocenters, the existing chirality can direct the formation of a new stereocenter with a specific configuration, a phenomenon known as diastereoselection. While this compound itself has only one chiral center, derivatives containing other stereocenters could exhibit substrate control. For instance, if the benzyl (B1604629) group were replaced with a chiral amine, its stereochemistry could influence the approach of a nucleophile to the α-carbon, leading to a preferential formation of one diastereomer over the other.

A key strategy for achieving stereocontrol in reactions of α-haloamides involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. In the context of this compound, a chiral auxiliary could be attached to the nitrogen atom in place of the benzyl group. Prominent examples of chiral auxiliaries that have proven effective in controlling the stereochemistry of enolate alkylations and other reactions at the α-carbon include Evans' oxazolidinones and camphorsultam. nih.gov

The general mechanism for stereochemical control using a chiral auxiliary is depicted in the table below. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity.

StepDescriptionKey Principle
1. Attachment of Chiral Auxiliary The chiral auxiliary is attached to the butanoic acid backbone before the bromination and amidation steps, or to a precursor of this compound.Introduction of a stereodirecting group.
2. Enolate Formation A strong base is used to deprotonate the α-carbon, forming a rigid, chelated enolate. The chelation involves the carbonyl oxygen and a heteroatom on the auxiliary.Formation of a conformationally locked intermediate.
3. Diastereoselective Reaction The enolate reacts with an electrophile. The chiral auxiliary sterically hinders one face of the enolate, directing the electrophile to the opposite face.Facial selectivity due to steric hindrance.
4. Removal of Chiral Auxiliary The chiral auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched product.Recovery of the chiral auxiliary for reuse.

Reagent-Controlled Asymmetric Synthesis:

Alternatively, stereocontrol can be achieved by using chiral reagents or catalysts that differentiate between the two enantiotopic faces of a prochiral precursor to this compound, or that react at different rates with the two enantiomers of a racemic mixture (kinetic resolution).

For instance, the asymmetric bromination of a suitable precursor, such as N-benzylbutanamide, could be achieved using a chiral brominating agent or a combination of an achiral bromine source and a chiral catalyst. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. mdpi.com Chiral amines, for example, can activate substrates towards enantioselective bromination. rsc.org

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and transformation of this compound is an active area of research interest, focusing on aspects such as atom economy, use of renewable resources, and avoidance of hazardous solvents and reagents.

Alternative Synthetic Routes:

Traditional methods for the synthesis of amides often involve the use of coupling reagents that generate significant amounts of waste. Green alternatives focus on direct amidation reactions or catalytic methods that are more atom-economical. For this compound, a greener synthesis could involve the direct condensation of 2-bromobutanoic acid and benzylamine (B48309). While this reaction typically requires high temperatures, the use of catalysts can facilitate the reaction under milder conditions. Boric acid has been shown to be an effective and environmentally benign catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.netnih.gov A similar approach could potentially be adapted for the reaction with benzylamine.

Another green approach is the use of biocatalysis. Enzymes can catalyze reactions with high specificity and under mild conditions (aqueous media, room temperature). While a specific enzyme for the direct synthesis of this compound has not been identified, the vast array of available enzymes suggests that enzymatic or chemo-enzymatic routes could be developed. For instance, a lipase (B570770) could potentially catalyze the amidation of an ester of 2-bromobutanoic acid with benzylamine.

Solvent-Free and Alternative Solvent Systems:

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). Solvent-free reactions, where the reaction is carried out in the absence of a solvent, can significantly reduce waste and simplify purification. chempedia.info The direct amidation of 2-bromobutanoic acid with benzylamine could potentially be performed under solvent-free conditions by heating the neat reactants, possibly with a catalyst. chempedia.info

Where a solvent is necessary, the use of greener alternatives to traditional chlorinated or aromatic solvents is encouraged. These include water, supercritical fluids (like CO2), and ionic liquids.

Catalytic Transformations:

The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and under milder conditions, often with reduced byproduct formation. Catalytic approaches to the transformation of this compound are discussed in more detail in section 7.4.

The following table summarizes some potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Atom Economy Direct amidation of 2-bromobutanoic acid with benzylamine.Minimizes the formation of byproducts.
Use of Catalysis Boric acid or enzyme-catalyzed amidation.Milder reaction conditions, lower energy consumption, and potentially higher selectivity.
Benign Solvents Solvent-free synthesis or use of water or supercritical CO2.Reduces pollution and health hazards associated with volatile organic solvents.
Renewable Feedstocks Exploration of bio-based routes to 2-bromobutanoic acid and benzylamine.Reduces reliance on fossil fuels.

Photochemical and Electrochemical Reactivity Studies

The study of how this compound interacts with light (photochemistry) and electrical currents (electrochemistry) can reveal novel reaction pathways and provide greener alternatives to traditional synthetic methods. Both techniques offer ways to generate reactive intermediates, such as radicals and ions, under mild and controlled conditions.

Photochemical Reactivity:

The carbon-bromine bond in α-bromoamides is susceptible to cleavage upon exposure to ultraviolet (UV) or visible light, a process known as photolysis. This homolytic cleavage generates a bromine radical and an α-amido radical. The α-amido radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of N-benzylbutanamide.

Intramolecular Cyclization: If the N-benzyl group contains an unsaturated moiety, such as an alkene or an aromatic ring, the α-amido radical can add to this group in an intramolecular fashion, leading to the formation of cyclic products. For example, photoredox catalysis has been used for the cyclization of N-arylacrylamides to form dihydroquinolinones. nih.govtcichemicals.com

Intermolecular Addition: The radical can add to an external alkene or alkyne, forming a new carbon-carbon bond. This approach has been utilized in the photocatalytic coupling of α-bromoamides with unactivated alkenes to synthesize γ-lactams. iaea.org

The N-benzyl group itself can also participate in photochemical reactions. For instance, visible light-mediated photoredox catalysis can be employed for the site-selective bromination of aliphatic C-H bonds using N-bromoamides. rsc.org

Electrochemical Reactivity:

Electrochemical methods use an electric current to drive chemical reactions. For this compound, both reduction and oxidation processes are of interest.

Electrochemical Reduction: The carbon-bromine bond is the most likely site of reduction. The addition of an electron to the molecule can lead to the cleavage of the C-Br bond, forming a bromide ion and an α-amido radical or a carbanion, depending on the reduction potential and the reaction conditions. This electrochemically generated intermediate can then undergo similar reactions to the photochemically generated radical, such as hydrogen abstraction or cyclization. The electrochemical reduction of benzyl bromide in the presence of carbon dioxide has been shown to yield phenylacetic acid, indicating the trapping of a benzyl anion intermediate. A similar strategy could potentially be applied to this compound.

Electrochemical Oxidation: The N-benzyl group is a potential site for oxidation. Electrochemical oxidation can lead to the cleavage of the benzylic C-N bond. nih.gov This debenzylation reaction would yield the corresponding primary amide, 2-bromobutanamide (B1267324). Electrochemical methods have also been developed for the electrophilic bromination and spirocyclization of N-benzyl-acrylamides, demonstrating the utility of electrochemistry in modifying related structures. researchgate.net

The following table summarizes the potential photochemical and electrochemical reactions of this compound:

TechniqueReactive SiteIntermediatePotential Products
Photochemistry C-Br bondα-amido radicalN-benzylbutanamide, cyclic products (via intramolecular addition), intermolecular addition products.
Electrochemistry (Reduction) C-Br bondα-amido radical or carbanionN-benzylbutanamide, products of nucleophilic attack.
Electrochemistry (Oxidation) N-benzyl groupNitrogen radical cation2-bromobutanamide, benzaldehyde.

Catalytic Transformations Involving this compound

Catalysis offers a powerful means to achieve efficient and selective transformations of this compound. Various types of catalysts, including transition metals, organocatalysts, and biocatalysts, can be employed to activate different parts of the molecule and facilitate a wide range of reactions.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: The C-Br bond in this compound can be activated by palladium catalysts to participate in classic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various substituents at the α-position. For example, a Suzuki coupling with an arylboronic acid would yield N-benzyl-2-arylbutanamide. Palladium catalysts are also effective in C-N bond formation, and tandem N-arylation/carboamination reactions have been developed for related systems. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N, C-O, and C-S bond formation. tcichemicals.com For instance, a copper-catalyzed reaction of this compound with an amine could lead to the corresponding α-amino amide. Copper catalysts have also been employed in the α-amination of α-bromoamides using phenylhydroxylamine. nih.gov

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity. As mentioned in section 7.1, chiral organocatalysts can be used for the asymmetric α-functionalization of carbonyl compounds. In the context of this compound, organocatalysts could be used to promote reactions at the α-position with stereochemical control. For example, an organocatalyst could facilitate the enantioselective substitution of the bromine atom by a nucleophile. rsc.org

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly approach to catalysis. For this compound, several types of enzymatic transformations could be envisioned:

Kinetic Resolution: A racemic mixture of this compound could be resolved using an enzyme that selectively reacts with one enantiomer. For example, haloalkane dehalogenases have been shown to achieve the kinetic resolution of racemic α-bromoamides through enantioselective hydrolysis. nih.gov This would provide access to both enantiomers in high purity.

Derivatization: Enzymes could also be used to introduce new functional groups. For instance, a transaminase could potentially be used to replace the bromine atom with an amino group, although this would likely require significant enzyme engineering.

The table below provides a summary of potential catalytic transformations of this compound:

Catalyst TypeReaction TypePotential Product
Palladium Suzuki CouplingN-benzyl-2-arylbutanamide
Copper C-N Coupling (with an amine)N-benzyl-2-aminobutanamide
Organocatalyst Enantioselective Nucleophilic SubstitutionEnantioenriched N-benzyl-2-substituted-butanamide
Biocatalyst (Dehalogenase) Kinetic Resolution (Hydrolysis)Enantioenriched (R)- or (S)-N-benzyl-2-bromobutanamide and the corresponding α-hydroxy amide

Solid-State Chemistry and Crystallography of this compound

The study of this compound in the solid state, including its crystal structure and intermolecular interactions, can provide valuable insights into its physical properties and reactivity. X-ray crystallography is the primary technique used to determine the precise three-dimensional arrangement of atoms in a crystal.

While the crystal structure of this compound itself has not been reported in the publicly available literature, we can infer its likely solid-state behavior by examining the crystal structures of related α-bromoamides and N-benzylamides. iaea.org

Expected Molecular Conformation and Packing:

In the solid state, the conformation of the molecule will be influenced by a balance of intramolecular steric and electronic effects, as well as intermolecular interactions. The amide group is typically planar due to resonance. The relative orientation of the N-benzyl group and the butanamide chain will be determined by rotations around the N-C(benzyl) and N-C(carbonyl) bonds.

Potential Intermolecular Interactions:

The types of intermolecular interactions present in the crystal lattice will dictate the packing of the molecules and influence physical properties such as melting point and solubility. For this compound, the following intermolecular interactions are expected:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong N-H···O=C hydrogen bonds, which are a dominant feature in the crystal structures of most amides. These hydrogen bonds can lead to the formation of chains or sheets of molecules. mdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (such as the carbonyl oxygen) on a neighboring molecule. The strength of this interaction depends on the electrostatic potential of the bromine atom. mdpi.com

π-π Stacking: The benzyl group provides an aromatic ring that can participate in π-π stacking interactions with the benzyl groups of adjacent molecules.

The interplay of these different interactions will determine the final crystal packing. It is also possible that this compound could exhibit polymorphism, where it can crystallize in different forms with distinct arrangements of molecules and, consequently, different physical properties. nih.gov

The following table summarizes the key aspects of the potential solid-state chemistry of this compound:

FeatureDescriptionExpected Influence on Properties
Molecular Conformation The relative orientation of the N-benzyl and bromobutanamide moieties.Can affect the efficiency of crystal packing and the accessibility of reactive sites.
Hydrogen Bonding N-H···O=C interactions between amide groups.A primary determinant of the crystal packing, leading to high melting points and influencing solubility.
Halogen Bonding C-Br···O=C or other Lewis base interactions.Can provide additional stability to the crystal lattice and influence the orientation of molecules.
π-π Stacking Interactions between the aromatic rings of the benzyl groups.Contributes to the overall cohesive energy of the crystal.
Polymorphism The ability to exist in multiple crystalline forms.Different polymorphs can have different melting points, solubilities, and stabilities.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-benzyl-2-bromobutanamide, and how is the product characterized?

  • Methodological Answer : The synthesis typically involves bromination of N-benzylbutanamide precursors using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. Characterization is performed via:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bromine placement and amide bond integrity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry.
    Example: In analogous brominated amides, NMR chemical shifts for the β-bromine atom typically appear at δ 3.8–4.2 ppm (1^1H) and δ 35–40 ppm (13^13C) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The β-bromine in this compound enhances electrophilicity at the C(2) position, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) and monitoring via TLC/GC-MS are recommended to track substitution efficiency .

Advanced Research Questions

Q. How can stereochemical isomerism affect the pharmacological activity of this compound derivatives?

  • Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, in structurally related anticonvulsants (e.g., N-benzyl-3-methoxypropionamide), the (R)-isomer showed an ED₅₀ of 4.5 mg/kg in mice, while the (S)-isomer exceeded 100 mg/kg .

  • Analytical Approach : Use chiral HPLC or X-ray crystallography to resolve enantiomers.
  • Activity Testing : Compare ED₅₀/neurotoxicity ratios (e.g., rotorod performance assays) to assess stereospecific therapeutic indices .

Q. How can researchers resolve contradictions in reported anticonvulsant efficacy data for brominated amides?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Dosing Routes : Intraperitoneal vs. oral administration alters bioavailability (e.g., phenytoin ED₅₀ shifts from 6.5 mg/kg i.p. to 23 mg/kg p.o.) .
  • Species Differences : Rodent metabolic pathways may differentially process brominated analogs.
  • Mitigation Strategy : Standardize protocols using the ILAR Guide for the Care and Use of Laboratory Animals and validate assays with positive controls (e.g., phenytoin) .

Q. What advanced computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s QikProp for ADME prediction or Gaussian for DFT-based metabolism simulations (e.g., CYP450-mediated dehalogenation).
  • Experimental Validation : Cross-reference predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-MS metabolite profiling .

Key Considerations for Experimental Design

  • Contradiction Analysis : When replicating studies, account for solvent polarity, catalyst loadings, and spectroscopic calibration standards to minimize variability .
  • Ethical Compliance : For pharmacological testing, adhere to IACUC guidelines and document neurotoxic thresholds (TD₅₀) rigorously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.